REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([C:12]([OH:14])=[O:13])[CH:3]=1.[CH3:15][N:16]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:15]([C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([C:12]([OH:14])=[O:13])[CH:3]=1)#[N:16] |f:2.3.4,^1:30,32,51,70|
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Name
|
|
Quantity
|
0.15 g
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Type
|
reactant
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Smiles
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BrC1=CC(=NC(=C1)C(F)(F)F)C(=O)O
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
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CN1C(CCC1)=O
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Name
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zinc cyanide
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Quantity
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0.39 g
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Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
0.096 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
the mixture was degassed
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Type
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CUSTOM
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Details
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by bubbling a stream of nitrogen through the mixture for 10 minutes
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Duration
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10 min
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Type
|
CUSTOM
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Details
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the reaction was sealed
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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purified by preparative HPLC (
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Type
|
WASH
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Details
|
eluting with a gradient from 18.8 to 40.9% MeCN/H2O containing 0.1% TFA over 1-6 min at 60 mL/min
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Duration
|
3.5 (± 2.5) min
|
Type
|
WASH
|
Details
|
The product eluted at 5.25 minutes
|
Duration
|
5.25 min
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |